molecular formula C15H13F2N3O2S B2877196 N~2~-cyclopropyl-N~4~-(2,4-difluorobenzyl)-1,3-thiazole-2,4-dicarboxamide CAS No. 1251616-02-0

N~2~-cyclopropyl-N~4~-(2,4-difluorobenzyl)-1,3-thiazole-2,4-dicarboxamide

Cat. No. B2877196
CAS RN: 1251616-02-0
M. Wt: 337.34
InChI Key: FGPDTJVVJVOQIU-UHFFFAOYSA-N
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Description

N~2~-cyclopropyl-N~4~-(2,4-difluorobenzyl)-1,3-thiazole-2,4-dicarboxamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPTH6 has been shown to inhibit the activity of several enzymes, including histone acetyltransferases and DNA methyltransferases, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Thiazole Derivatives Synthesis : Thiazole derivatives, including those with cyclopropyl groups, have been synthesized through Michael addition and intramolecular substitution reactions. These compounds, serving as cysteine derivatives, exhibit potential for further chemical transformations and biological investigations (Nötzel et al., 2001).

Fluorescence and Electrochromism : Thiazolothiazole derivatives have been developed showing strong fluorescence and reversible electrochromic properties. These materials are interesting for optoelectronic applications and sensing technologies due to their unique photophysical characteristics (Woodward et al., 2017).

Medicinal Chemistry Applications

Antimicrobial Activities : The synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones has shown antimicrobial activities. These studies underscore the potential of thiazole derivatives in developing new antimicrobial agents (Hawas et al., 2012).

Antitumor Properties : Fluorinated benzothiazole derivatives have been synthesized and tested for their cytotoxic properties. These compounds exhibit potent in vitro activity against certain cancer cell lines, suggesting their utility in cancer therapy research (Hutchinson et al., 2001).

Polymer Synthesis : The development of well-defined aramides and block copolymers containing aramide units with low polydispersity highlights the role of thiazole derivatives in polymer science. These materials could find applications in various high-performance materials due to their controlled molecular structures (Yokozawa et al., 2002).

Mechanism of Action

Target of Action

The primary target of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress responses.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

2-N-cyclopropyl-4-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c16-9-2-1-8(11(17)5-9)6-18-13(21)12-7-23-15(20-12)14(22)19-10-3-4-10/h1-2,5,7,10H,3-4,6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDTJVVJVOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-cyclopropyl-N4-(2,4-difluorobenzyl)thiazole-2,4-dicarboxamide

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